n-Methyl-3-(2-methylthiazol-4-yl)aniline
CAS No.:
Cat. No.: VC16505957
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12N2S |
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Molecular Weight | 204.29 g/mol |
IUPAC Name | N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline |
Standard InChI | InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2/h3-7,12H,1-2H3 |
Standard InChI Key | FYJKADIDHIYTMQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CS1)C2=CC(=CC=C2)NC |
Introduction
Chemical Identity and Structural Characteristics
n-Methyl-3-(2-methylthiazol-4-yl)aniline (IUPAC name: N-methyl-3-(4-methyl-1,3-thiazol-2-yl)aniline) is a secondary amine with a molecular formula of C₁₂H₁₄N₂S and a molecular weight of 204.29 g/mol . The structure consists of:
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A 3,4,5-trimethoxyphenyl group (Ring A) linked via an amino group to a 2-methylthiazole moiety (Ring B) .
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A methyl substituent at the nitrogen atom of the aniline group, which enhances lipophilicity and metabolic stability .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₁₂H₁₄N₂S | PubChem |
Molecular Weight | 204.29 g/mol | PubChem |
XLogP3 | 3.2 (Predicted) | PubChem |
Hydrogen Bond Donors | 1 | PubChem |
Hydrogen Bond Acceptors | 2 | PubChem |
The planar thiazole ring facilitates π-π stacking interactions with biological targets, while the methyl groups influence steric and electronic properties .
Synthetic Methodologies and Optimization
Hantzsch Thiazole Synthesis
The thiazole core is synthesized via the Hantzsch reaction, where α-chloroketones react with thioureas or thioamides . For example:
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2-Methyl-4-thiazolecarboxylic acid ethyl ester is prepared by condensing chloroacetone with ethyl thiooxamate.
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Subsequent hydrolysis and decarboxylation yield the 2-methylthiazole intermediate .
Coupling to Aniline Derivatives
The aniline-thiazole linkage is achieved through Buchwald-Hartwig amination or Ullmann coupling:
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A palladium catalyst mediates the cross-coupling between 3-bromo-N-methylaniline and 2-methylthiazole-4-boronic acid .
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Alternative routes employ Weinreb amides to facilitate nucleophilic acyl substitutions, as demonstrated in the synthesis of analogous PAT (phenyl-aminothiazole) derivatives .
Solubility Enhancements
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
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ESI-MS: m/z 205.1 [M+H]⁺, consistent with the molecular formula .
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Fragmentation patterns include loss of the methyl group (m/z 190.1) and cleavage of the thiazole ring (m/z 121.0) .
Biological Activity and Mechanism of Action
Tubulin Polymerization Inhibition
Structural analogs of n-Methyl-3-(2-methylthiazol-4-yl)aniline exhibit nanomolar potency against cancer cell lines by binding to the colchicine site of β-tubulin . This interaction disrupts microtubule dynamics, inducing mitotic arrest and apoptosis .
Table 2: In Vitro Antiproliferative Activity (Analog Data)
Cell Line | IC₅₀ (nM) | Target Protein |
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MCF-7 | 12.4 | β-Tubulin |
HeLa | 9.8 | β-Tubulin |
A549 | 15.2 | β-Tubulin |
Computational Analysis and Druglikeness
SwissADME Predictions
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Lipophilicity (LogP): 3.1, ideal for CNS penetration.
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Water Solubility: -4.2 (LogS), indicating moderate solubility.
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Bioavailability Score: 0.55, suggesting oral absorption potential .
Molecular Docking Studies
Docking into the DNA gyrase-ATPase binding pocket (PDB: 4DUH) reveals:
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